molecular formula C12H7F3O B11883876 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde

1-(Trifluoromethyl)naphthalene-5-carboxaldehyde

Cat. No.: B11883876
M. Wt: 224.18 g/mol
InChI Key: PGSWZJLFBGLXLB-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H7F3O It is a derivative of naphthalene, characterized by the presence of a trifluoromethyl group (-CF3) and a carboxaldehyde group (-CHO) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the metalation of 1-(Trifluoromethyl)naphthalene using an organometallic or lithium dialkylamide-type base, followed by treatment with carbon dioxide . This process requires careful control of reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Formation of 1-(Trifluoromethyl)naphthalene-5-carboxylic acid.

    Reduction: Formation of 1-(Trifluoromethyl)naphthalene-5-methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-5-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its potential therapeutic applications.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde
  • 1-Naphthalenecarboxaldehyde
  • 2-Naphthalenecarboxaldehyde

Comparison: 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde is unique due to the presence of both the trifluoromethyl and carboxaldehyde groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds that lack one or both of these functional groups .

Properties

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

IUPAC Name

5-(trifluoromethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H7F3O/c13-12(14,15)11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-7H

InChI Key

PGSWZJLFBGLXLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)C=O

Origin of Product

United States

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